molecular formula C7H10O4 B099043 Dimethyl ethylidenemalonate CAS No. 17041-60-0

Dimethyl ethylidenemalonate

Cat. No.: B099043
CAS No.: 17041-60-0
M. Wt: 158.15 g/mol
InChI Key: FRCFZWCJSXQAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium -catalyzed deconjugative allylation of dimethyl ethylidenemalonate has been reported.

Scientific Research Applications

Novel Synthesis Applications

  • Palladium(0)-Catalyzed Deconjugative Allylation : Dimethyl ethylidenemalonate is used in the novel synthesis of conjugated dienes via palladium(0)-catalyzed deconjugative allylation. This process achieves regio- and stereoselective allylation of this compound, producing alpha-allylation products in good yields (Sato, Oonishi, & Mori, 2003).

Neurological Research

  • Neurofibrillary Tangles and Beta-Amyloid Plaques in Alzheimer's Disease : Research using derivatives of this compound, such as [18F]FDDNP, has enabled the localization and load assessment of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This advancement aids in diagnostic assessment and monitoring treatment responses (Shoghi-Jadid et al., 2002).

Chemical Reactions and Synthesis

  • Reactions with CH-acids : this compound reacts with enolates of dimethyl malonate and malononitrile, leading to the formation of sulfonyl-substituted derivatives of ethylidenemalonic acid. This reaction signifies its utility in chemical synthesis and the production of specific organic compounds (Vasin, Bolusheva, Masterova, & Razin, 2011).

Medicinal Chemistry

  • Medicinal Chemistry Approach for Chemotherapeutic Agents : this compound derivatives have been researched in the context of developing new chemotherapeutic agents. This research demonstrates its potential application in drug discovery and development, particularly in the area of cancer treatment (Lee, 2010).

Analytical Chemistry

  • Analytical Chemistry and Molecular Interactions : this compound plays a role in the synthesis of compounds used in analytical chemistry to study molecular interactions and reactions. This includes the creation of γ-aminobutyric acid derivatives, highlighting its role in neurotransmitter research (Yamada et al., 2016).

Safety and Hazards

Dimethyl ethylidenemalonate is classified as a combustible liquid . It is recommended to avoid breathing vapors, mist, or gas, and to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves . In case of skin contact, it is advised to wash off with soap and plenty of water .

Properties

IUPAC Name

dimethyl 2-ethylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCFZWCJSXQAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342362
Record name Dimethyl ethylidenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17041-60-0
Record name Dimethyl ethylidenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl ethylidenemalonate
Reactant of Route 2
Dimethyl ethylidenemalonate
Reactant of Route 3
Reactant of Route 3
Dimethyl ethylidenemalonate
Reactant of Route 4
Reactant of Route 4
Dimethyl ethylidenemalonate
Reactant of Route 5
Reactant of Route 5
Dimethyl ethylidenemalonate
Reactant of Route 6
Reactant of Route 6
Dimethyl ethylidenemalonate
Customer
Q & A

Q1: What types of reactions is Dimethyl ethylidenemalonate known to undergo?

A1: this compound is susceptible to photocycloaddition reactions with various compounds. For example, it reacts with pyrazinopsoralen (PzPs) under UV irradiation, forming a 1:1 C4-cycloadduct at the 4′,5′-furan double bond of PzPs. [] This reaction proceeds via a singlet exciplex mechanism, as evidenced by fluorescence quenching studies. [] Additionally, DMEM undergoes palladium(0)-catalyzed deconjugative allylation with allylic acetates. [] This reaction, carried out in DMF with LHMDS as a base and a palladium catalyst, yields α-allylation products regio- and stereoselectively. []

Q2: Does the structure of this compound influence its reactivity?

A2: Yes, the structure of this compound significantly influences its reactivity. For instance, in the photocycloaddition reaction with 5(E)-styryl-1,3-dimethyluracil (5(E)-SDU), the reaction occurs at the 5,6-double bond of the uracil ring instead of the central double bond of DMEM. [] This selectivity highlights the influence of electronic and steric factors within the reacting partners.

Q3: Are there any studies on the catalytic applications of this compound?

A3: While this compound itself might not act as a catalyst, it serves as a valuable substrate in reactions catalyzed by organocatalysts. One study investigated its use in Michael additions with acetylacetone, employing thiourea-based organocatalysts. [] These reactions demonstrated the potential of DMEM as a Michael acceptor, achieving high yields (up to 99%) with the chosen organocatalysts. [] This research opens avenues for exploring further applications of DMEM in organocatalytic transformations.

Q4: Are there alternative compounds to this compound in these reactions?

A4: Yes, several compounds exhibit similar reactivity profiles to this compound and can be used as alternatives. Examples include dimethyl fumarate (DMFu) and dimethyl maleate (DMMa). [] These compounds also participate in photocycloaddition reactions with pyrazinopsoralen, suggesting their potential as substitutes in similar synthetic transformations. [] The choice of alternative would depend on the specific reaction conditions and desired product outcomes.

Q5: What analytical techniques are used to study this compound and its reactions?

A5: Various analytical techniques are employed to study this compound and its reactions. Fluorescence spectroscopy is used to study the mechanism of photocycloaddition reactions involving DMEM, specifically by observing the quenching of fluorescence in the presence of reacting partners. [] Additionally, NMR spectroscopy is crucial for characterizing the structure of DMEM and its reaction products. [] These techniques help elucidate reaction mechanisms and confirm the identity of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.